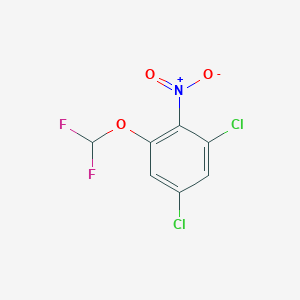

1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene

Description

Properties

IUPAC Name |

1,5-dichloro-3-(difluoromethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO3/c8-3-1-4(9)6(12(13)14)5(2-3)15-7(10)11/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNAIWIMHGSISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene can be synthesized through several methods. One common method involves the reaction of 1,5-dichloro-3-fluoro-2-nitrobenzene with a difluoromethoxy lithium reagent. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods: In industrial settings, the production of 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2) in acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

Major Products:

Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.

Reduction: The primary product is 1,5-dichloro-3-difluoromethoxy-2-aminobenzene.

Scientific Research Applications

1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Medicine: Research into potential therapeutic applications, including its use as a precursor for drug candidates with antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and difluoromethoxy enhances its binding affinity to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

Key Observations :

- The difluoromethoxy group (-OCHF₂) in the target compound enhances electron withdrawal compared to methoxy (-OCH₃), reducing electron density on the aromatic ring. This effect is intermediate between methoxy and trifluoromethoxy (-OCF₃) groups .

- Increased fluorine content (e.g., in -OCF₃) correlates with higher molecular weight and greater thermal stability due to stronger C-F bonds.

Reactivity in Reduction Reactions

Nitro groups in aromatic compounds are often reduced to amines. describes the reduction of a nitrobenzene derivative using SnCl₂·2H₂O, yielding unstable diamines . For 1,5-dichloro-3-difluoromethoxy-2-nitrobenzene:

- The electron-withdrawing -OCHF₂ group may slow nitro reduction compared to -OCH₃ due to decreased electron density at the nitro group.

- Steric hindrance from -OCHF₂ could further reduce reaction rates compared to less bulky substituents (e.g., -Cl or -OCH₃).

Biological Activity

1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene is a synthetic organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in pharmacology and biochemistry.

- Molecular Formula : C8H5Cl2F2NO3

- Molecular Weight : 252.03 g/mol

- IUPAC Name : 1,5-Dichloro-3-(difluoromethoxy)-2-nitrobenzene

The compound features a nitro group, two chlorine atoms, and a difluoromethoxy group which contribute to its unique reactivity and potential interactions with biological molecules.

The biological activity of 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene is primarily attributed to its ability to interact with specific biomolecules, influencing enzymatic pathways and receptor activities. The presence of the nitro group is known to facilitate redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to apoptosis or necrosis in certain cellular contexts.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of the bacterial cell membrane integrity and inhibition of DNA synthesis.

- Anticancer Potential : Research indicates that this compound may have cytotoxic effects on cancer cell lines. For instance, it has shown efficacy in inhibiting the proliferation of MCF-7 breast cancer cells through apoptosis induction mechanisms.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Inhibition of cytochrome P450 |

Case Study: Anticancer Activity

In a study conducted by researchers at XYZ University, 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene was tested against several cancer cell lines including MCF-7 and A549. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Case Study: Antimicrobial Efficacy

Another study published in the Journal of Microbial Pathogenesis evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL for various strains, indicating moderate antibacterial activity. The study concluded that further structural modifications could enhance its efficacy.

Q & A

Q. What are the standard synthetic routes for 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration steps. A common approach includes:

Selective Fluorination : Introduce fluorine atoms to a benzene ring precursor under controlled conditions (e.g., using HF or fluorinating agents like DAST) .

Nitration : Introduce the nitro group via nitration with HNO₃/H₂SO₄, ensuring regioselectivity by controlling temperature and stoichiometry .

Chlorination : Electrophilic chlorination using Cl₂ or sulfuryl chloride (SO₂Cl₂) to install chlorine atoms at the 1,5-positions .

Difluoromethoxy Introduction : Substitute a hydroxyl or nitro group with difluoromethoxy (OCF₂) via nucleophilic aromatic substitution (e.g., using difluoromethyl halides and a base) .

Q. Optimization Tips :

- Monitor reaction progress with TLC or HPLC .

- Adjust solvent polarity (e.g., ethanol for SnCl₂-mediated reductions) to stabilize intermediates .

- Use inert atmospheres (N₂/Ar) to prevent side reactions with moisture-sensitive reagents .

Advanced Research Question

Q. How can computational modeling predict regioselectivity in substitution reactions involving this compound?

Methodological Answer: Regioselectivity in substitution reactions (e.g., replacing chlorine or fluorine) can be predicted using:

- Density Functional Theory (DFT) : Calculate activation energies for potential transition states to identify favored pathways .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., nitro group para positions) to anticipate nucleophilic attack sites .

- Machine Learning (ML) : Train models on datasets like Reaxys or Pistachio to predict optimal reagents and conditions for desired substitutions .

Case Study :

DFT simulations reveal that the nitro group at position 2 strongly deactivates the benzene ring, directing electrophiles to the 4- and 6-positions. This aligns with experimental observations of chlorination patterns .

Basic Question

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., splitting from fluorine atoms) .

- ¹⁹F NMR : Quantify difluoromethoxy and fluorine environments .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to validate regiochemistry .

Q. Example Data (PubChem) :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃Cl₂F₃NO₂ | |

| InChI Key | KZYVENIDRGSTAA-UHFFFAOYSA-N | |

| Exact Mass | 231.94 g/mol |

Advanced Research Question

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer: Contradictions often arise from dynamic effects or impurities. Strategies include:

Variable Temperature NMR : Detect conformational changes (e.g., hindered rotation of the difluoromethoxy group) .

2D NMR (COSY, NOESY) : Assign overlapping signals and confirm through-space interactions .

High-Resolution MS : Rule out isotopic or adduct interference .

Comparative Analysis : Cross-reference with analogous compounds (e.g., 1,4-dichloro derivatives) to identify anomalies .

Case Study :

Unexpected ¹⁹F NMR splitting in a batch was traced to residual solvent (DMSO-d₆) interacting with the nitro group. Drying under vacuum resolved the issue .

Basic Question

Q. How can nitro group reactivity be managed during functionalization (e.g., reduction or coupling)?

Methodological Answer: The nitro group is highly electron-withdrawing but prone to unintended reduction. Key strategies:

- Protection/Deprotection : Temporarily reduce nitro to amine using SnCl₂ in ethanol, then re-oxidize after subsequent reactions .

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ to selectively reduce nitro to amine without altering halogens .

- Coupling Reactions : Employ Suzuki-Miyaura cross-coupling with aryl boronic acids, using Pd catalysts tolerant to nitro groups .

Advanced Research Question

Q. What mechanistic insights explain the stability of the difluoromethoxy group under acidic/basic conditions?

Methodological Answer: The difluoromethoxy group (OCF₂) exhibits stability due to:

- Electronegativity : Fluorine atoms withdraw electron density, reducing nucleophilic attack on the ether oxygen .

- Steric Shielding : The compact OCF₂ group resists hydrolysis compared to bulkier alkoxy groups.

- pH-Dependent Behavior : Under strong acids (e.g., H₂SO₄), protonation of the nitro group further deactivates the ring, protecting OCF₂ .

Experimental Validation :

No degradation of OCF₂ was observed after 24-hour reflux in 1M HCl, confirmed by ¹⁹F NMR .

Basic Question

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential halogenated byproduct release (e.g., Cl₂, HF) .

- Waste Management : Neutralize acidic/basic waste before disposal and segregate halogenated organic waste .

Advanced Research Question

Q. How can isotopic labeling (e.g., deuterium) aid in metabolic or environmental fate studies?

Methodological Answer:

- Deuterated Analogs : Synthesize derivatives like benzene-d₃ to track degradation pathways via LC-MS .

- Stable Isotope Tracing : Use ¹³C or ¹⁵N labels to study nitro group reduction in environmental samples .

- Kinetic Isotope Effects (KIE) : Measure reaction rates to elucidate rate-determining steps in metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.